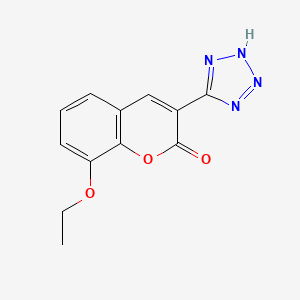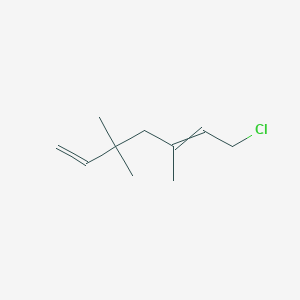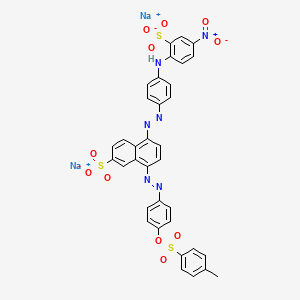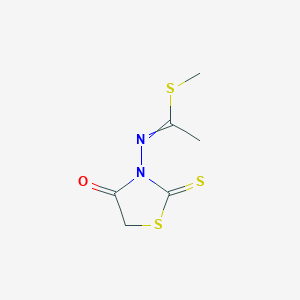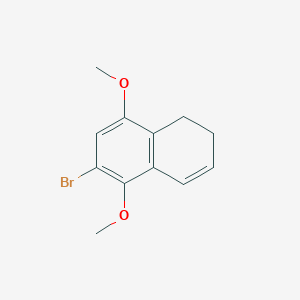
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a brominated derivative of dihydronaphthalene, featuring two methoxy groups at positions 5 and 8
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene typically involves the bromination of 5,8-dimethoxy-1,2-dihydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as 6-amino-5,8-dimethoxy-1,2-dihydronaphthalene.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 5,8-dimethoxy-1,2-dihydronaphthalene.
Aplicaciones Científicas De Investigación
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dimethoxy-1,2-dihydronaphthalene:
6-Chloro-5,8-dimethoxy-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Iodo-5,8-dimethoxy-1,2-dihydronaphthalene:
Uniqueness
6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of bromine and methoxy groups provides a distinct set of properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
77199-84-9 |
|---|---|
Fórmula molecular |
C12H13BrO2 |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
6-bromo-5,8-dimethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h4,6-7H,3,5H2,1-2H3 |
Clave InChI |
DUGNPOPMECNVMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1CCC=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


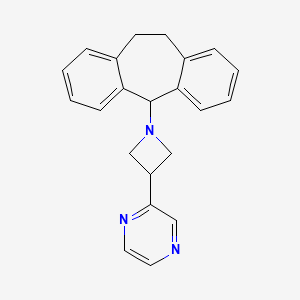
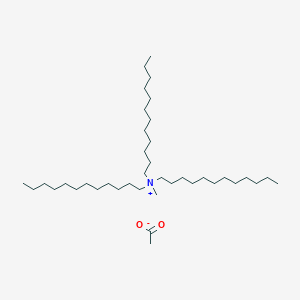
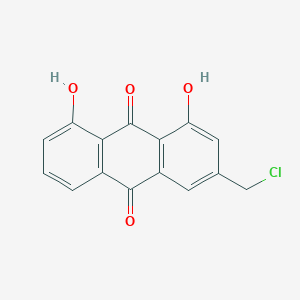
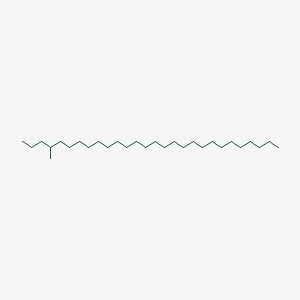
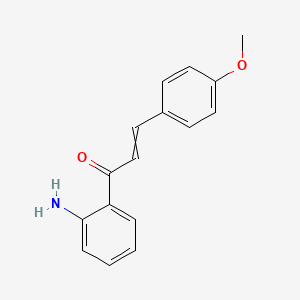
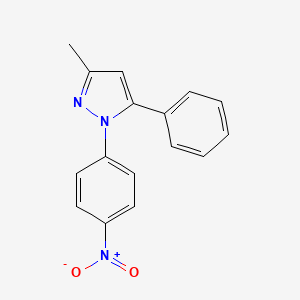
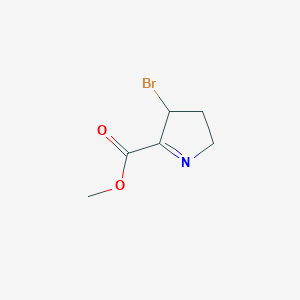
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
